

A Comparative Analysis of **cis-Vaccenyl Acetate (cVA)** Signaling in *Drosophila* Species

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Compound of Interest

Compound Name: *cis-Vaccenyl acetate*

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A comprehensive examination of the production, perception, and behavioral responses to the pheromone **cis-Vaccenyl Acetate (cVA)** reveals both conserved roles and significant evolutionary divergence across different *Drosophila* species. While cVA acts as a key modulator of social behaviors such as courtship, aggression, and aggregation in *Drosophila melanogaster*, its presence and function vary notably among other species, highlighting the evolutionary plasticity of chemical communication.

In *Drosophila melanogaster*, the male-produced pheromone **cis-Vaccenyl Acetate (cVA)** is a cornerstone of chemical communication, influencing a range of social behaviors.[1][2] This fatty acid derivative is synthesized in the male ejaculatory bulb and is transferred to females during mating.[2] Its perception is primarily mediated by a specialized olfactory channel involving the odorant receptor Or67d, which is expressed in a specific class of olfactory sensory neurons (OSNs).[1][3] The detection of cVA is further facilitated by the odorant-binding protein LUSH and the sensory neuron membrane protein (SNMP).[4][5]

The behavioral outputs elicited by cVA in *D. melanogaster* are context-dependent and sexually dimorphic. In males, cVA acts as an anti-aphrodisiac, suppressing courtship towards other males and recently mated females.[6][7] It also plays a significant role in promoting male-male aggression, particularly at high population densities.[7][8] For females, cVA acts as an aphrodisiac, increasing their receptivity to courting males.[1][6] Furthermore, in both sexes, cVA can act as an aggregation pheromone, especially in the presence of food odors.[1]

While the cVA signaling pathway is well-characterized in *D. melanogaster*, comparative studies across the *Drosophila* genus reveal a more complex evolutionary picture. The production and behavioral responses to cVA are not universally conserved. A striking example of this divergence is found in *Drosophila suzukii*, an invasive agricultural pest. This species does not produce cVA, and its ejaculatory bulb, the site of cVA synthesis in *D. melanogaster*, is atrophied.^[9] Interestingly, when exposed to cVA, *D. suzukii* males exhibit a significant reduction in mating rates, indicating that cVA has evolved from a sex pheromone in the *melanogaster* group to a heterospecific signal that disrupts mating in *D. suzukii*.^[9]

Recent research on *Drosophila bipectinata* has uncovered another layer of complexity in the evolution of cVA signaling. The Or67d receptor ortholog in this species has been shown to detect not only cVA but also a species-specific male compound, (Z)-11-eicosen-1-yl-acetate (Z11-20:Ac).^[3] This suggests that the function of this conserved receptor has expanded in *D. bipectinata* to include the detection of a novel pheromone, while retaining its sensitivity to the ancestral pheromone, cVA.^[3]

The following tables provide a summary of the available quantitative data comparing cVA production, perception, and behavioral responses across different *Drosophila* species.

Quantitative Comparison of cVA Production and Perception

Species	cVA Production (ng/male)	Or67d Electrophysiological Response to cVA	Reference
Drosophila melanogaster	200 - 2900	Robust firing of at1 sensilla	[6][8]
Drosophila simulans	Present (levels comparable to D. melanogaster)	Not explicitly quantified in comparative studies	[10]
Drosophila suzukii	Absent	Functional Or67d, but with dramatically reduced T1 sensilla expression	[9]
Drosophila bipectinata	Present	Similar sensitivity to cVA as D. melanogaster	[3]

Comparative Behavioral Responses to cVA

Species	Male Courtship Inhibition	Female Courtship Promotion	Male Aggression	Aggregation	Reference
Drosophila melanogaster	Yes	Yes	Yes	Yes	[2][6][7]
Drosophila suzukii	Mating rate significantly reduced in the presence of cVA	Not reported	Not reported	Not reported	[9]
Drosophila bipectinata	cVA negatively affects copulation	Not reported	Not reported	Aggregation towards cVA observed	[3]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for cVA Quantification

Objective: To extract and quantify the amount of cVA produced by individual male flies.

Methodology:

- **Sample Preparation:** Individual male flies of a specific age are flash-frozen in liquid nitrogen and placed in a glass vial.
- **Extraction:** A known volume of a suitable solvent (e.g., hexane) containing an internal standard (e.g., methyl stearate) is added to the vial. The vial is vortexed for a set period to extract the cuticular lipids.
- **Analysis:** The extract is analyzed using a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC separates the different chemical components in the extract, and the MS identifies them based on their mass-to-charge ratio.
- **Quantification:** The amount of cVA is quantified by comparing the peak area of cVA to the peak area of the internal standard.

Single Sensillum Recording (SSR) for Olfactory Neuron Response

Objective: To measure the electrophysiological response of Or67d-expressing olfactory sensory neurons to cVA.

Methodology:

- **Fly Preparation:** A fly is immobilized in a pipette tip with its antennae exposed. A reference electrode is inserted into the eye, and a recording electrode is carefully placed over a trichoid sensillum (at1) on the antenna, which houses the Or67d neurons.
- **Odorant Delivery:** A controlled puff of air containing a known concentration of cVA is delivered to the antenna.

- **Data Acquisition:** The electrical activity (action potentials or "spikes") of the neuron is recorded. The response is typically quantified as the number of spikes per second above the spontaneous firing rate.

Behavioral Assays

Objective: To measure the effect of cVA on male courtship behavior.

Methodology:

- A "tester" male fly is placed in a chamber with a "target" fly (e.g., another male or a mated female that has been exposed to cVA).
- The courtship behavior of the tester male towards the target is observed and quantified for a set period.
- A "courtship index" is often calculated as the percentage of time the male spends performing courtship behaviors (e.g., orienting, tapping, wing vibration).
- The courtship index in the presence of cVA is compared to a control condition without cVA.

Objective: To measure the effect of cVA on male-male aggression.

Methodology:

- Two male flies are placed in a small arena with a food source.
- The aggressive interactions between the males (e.g., lunging, boxing) are recorded for a defined period.
- The number of aggressive encounters is quantified.
- The level of aggression in the presence of a controlled amount of cVA is compared to a control without cVA.

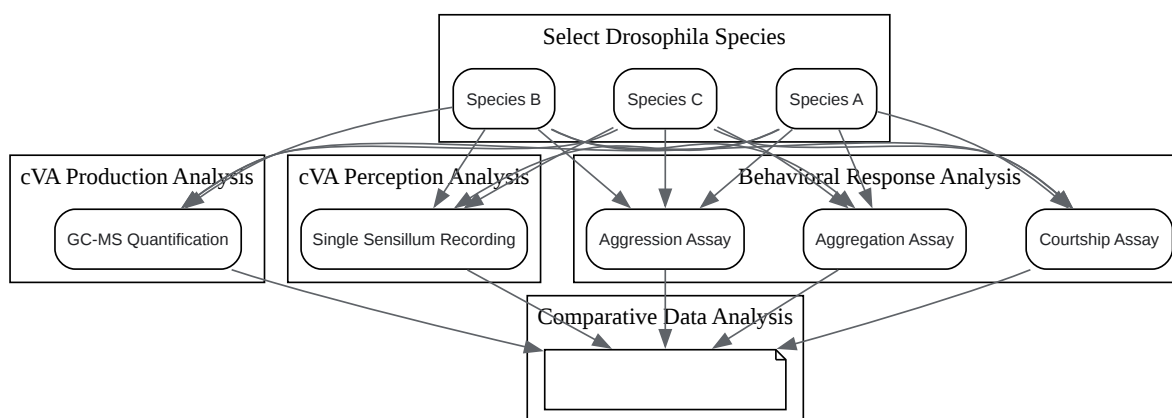
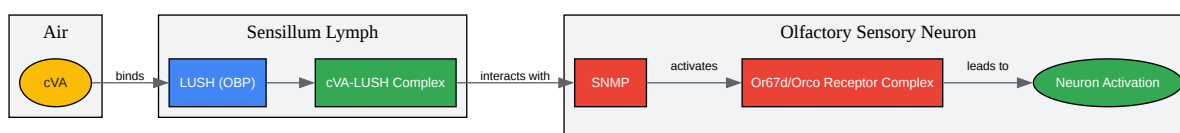
Objective: To measure the attraction of flies to cVA.

Methodology:

- A choice assay is set up, typically in a petri dish or a T-maze, with one area containing a source of cVA and a control area without cVA.
- A group of flies is introduced into the assay arena.
- After a set period, the number of flies in the cVA-containing area and the control area are counted.
- An "aggregation index" is calculated based on the distribution of the flies.

Signaling Pathways and Experimental Workflows

cVA Signaling Pathway in *Drosophila melanogaster*



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